(6-Benzylpyridin-3-yl)methanamine
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Overview
Description
(6-Benzylpyridin-3-yl)methanamine is an organic compound with the molecular formula C13H14N2 It consists of a benzyl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzylpyridin-3-yl)methanamine typically involves the reaction of 6-bromopyridin-3-ylmethanamine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Benzylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
(6-Benzylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Benzylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a benzyl group.
(6-Ethylpyridin-3-yl)methanamine: Contains an ethyl group instead of a benzyl group.
Uniqueness
(6-Benzylpyridin-3-yl)methanamine is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(6-benzylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H14N2/c14-9-12-6-7-13(15-10-12)8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2 |
InChI Key |
QOYRTDOKDBPKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)CN |
Origin of Product |
United States |
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